1,2-Di-tert-butyl-3-pivaloylcyclopropene
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Overview
Description
1,2-Di-tert-butyl-3-pivaloylcyclopropene is a unique organic compound known for its distinctive structure and properties. It is characterized by the presence of two tert-butyl groups and a pivaloyl group attached to a cyclopropene ring. This compound has garnered interest in various fields of scientific research due to its stability and reactivity.
Preparation Methods
The synthesis of 1,2-Di-tert-butyl-3-pivaloylcyclopropene typically involves the reaction of tert-butylacetylene with pivaloyl chloride in the presence of a strong base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Di-tert-butyl-3-pivaloylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Di-tert-butyl-3-pivaloylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,2-Di-tert-butyl-3-pivaloylcyclopropene involves its interaction with molecular targets through its reactive cyclopropene ring. The tert-butyl and pivaloyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic attack and electrophilic addition reactions.
Comparison with Similar Compounds
1,2-Di-tert-butyl-3-pivaloylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Di-tert-butylcyclopropene: Lacks the pivaloyl group, resulting in different reactivity and applications.
3-Pivaloylcyclopropene: Lacks the tert-butyl groups, affecting its stability and chemical behavior.
1,2-Di-tert-butyl-3-acetylcyclopropene: Similar structure but with an acetyl group instead of a pivaloyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of tert-butyl and pivaloyl groups, which confer specific properties and reactivity patterns.
Properties
CAS No. |
35606-06-5 |
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Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
1-(2,3-ditert-butylcycloprop-2-en-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H28O/c1-14(2,3)11-10(12(11)15(4,5)6)13(17)16(7,8)9/h10H,1-9H3 |
InChI Key |
SBJOZYNYYAHDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C1C(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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